molecular formula C₁₉H₂₃D₃O₃ B1151634 4-Methoxy 17β-Estradiol-16,16,17-d3

4-Methoxy 17β-Estradiol-16,16,17-d3

Cat. No.: B1151634
M. Wt: 305.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The compound 4-Methoxy 17β-Estradiol-16,16,17-d3 is systematically named according to IUPAC guidelines as (13S,17S)-16,16,17-trideuterio-4-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol . This nomenclature reflects its steroid backbone, methoxy substitution at position 4, and isotopic labeling at carbons 16 and 17. The "17β" designation indicates the stereochemical orientation of the hydroxyl group at position 17, which aligns with the natural configuration of estradiol derivatives .

The IUPAC classification further identifies it as a deuterated estrogen analog , belonging to the broader category of methoxylated catechol estrogens . Its structural framework adheres to the estrane series, characterized by an 18-carbon steroid nucleus with fused cyclohexane and cyclopentane rings .

Molecular Formula and Isotopic Composition Analysis

The molecular formula of this compound is C₁₉H₂₃D₃O₃ , with a molecular weight of 305.43 g/mol . This represents a mass increase of 3 atomic mass units (AMU) compared to the non-deuterated form (C₁₉H₂₆O₃; 302.40 g/mol) due to the substitution of three hydrogen atoms with deuterium at positions 16 (two atoms) and 17 (one atom) .

Property This compound Non-Deuterated 4-Methoxyestradiol
Molecular Formula C₁₉H₂₃D₃O₃ C₁₉H₂₆O₃
Molecular Weight (g/mol) 305.43 302.40
Isotopic Purity ≥98 atom % D N/A

The isotopic labeling serves as a critical feature for analytical applications, particularly in mass spectrometry, where it enables precise quantification by distinguishing the compound from endogenous estrogens in biological matrices .

Stereochemical Configuration and Conformational Dynamics

The stereochemistry of this compound is defined by its five chiral centers at positions 8, 9, 13, 14, and 17, which adopt the (8R,9S,13S,14S,17S) configuration . The rigid tetracyclic steroid skeleton constrains conformational flexibility, stabilizing the trans-fused ring system in an all-chair conformation . Deuterium substitution at C16 and C17 does not alter the overall ring geometry but introduces minor perturbations in bond lengths and vibrational modes due to isotopic mass differences .

Key stereochemical features include:

  • C17β-hydroxyl group : Essential for binding to estrogen receptors (ERα/ERβ) .
  • C4-methoxy group : Reduces oxidative metabolism compared to catechol estrogens, enhancing metabolic stability .
  • Deuterium placement : Positions 16 and 17 reside in the D-ring, adjacent to the C17 hydroxyl, which may influence hydrogen-bonding interactions in receptor binding .

Nuclear magnetic resonance (NMR) studies of related estradiol analogs confirm that the deuterated compound retains the low-energy conformation of its non-deuterated counterpart, with no significant torsional deviations in the A-, B-, or C-rings .

Comparative Structural Analysis with Non-Deuterated 4-Methoxyestradiol

Structurally, this compound differs from non-deuterated 4-Methoxyestradiol only in isotopic composition , preserving identical covalent bonding and functional group arrangement.

Structural Feature This compound 4-Methoxyestradiol
Methoxy Group Position C4 C4
Hydroxyl Group Positions C3, C17 C3, C17
Deuterium Substitution C16 (2H → 2D), C17 (1H → 1D) None
Receptor Binding Affinity Comparable to non-deuterated form Estrogenic activity via ERα/ERβ

The deuterated variant is synthetically engineered to serve as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), leveraging its near-identical chemical behavior to the native compound while allowing isotopic discrimination . X-ray crystallography and computational modeling confirm that isotopic substitution does not perturb the planarity of the aromatic A-ring or the equatorial orientation of the C3 hydroxyl group , both critical for maintaining biological activity .

Properties

Molecular Formula

C₁₉H₂₃D₃O₃

Molecular Weight

305.43

Synonyms

(17β)-4-Methoxy-estra-1,3,5(10)-triene-3,17-diol-16,16,17-d3;  4-Methoxy-estra-1,3,5(10)-triene-3,17β-diol-16,16,17-d3;  4-Methoxy-d3-estradiol-16,16,17-d3; 

Origin of Product

United States

Scientific Research Applications

4-Methoxy 17β-Estradiol-16,16,17-d3 is a deuterated derivative of 17β-Estradiol, a potent estrogen hormone with significant applications in various fields of scientific research. This compound is primarily studied for its roles in hormonal therapies, cancer research, and neuroprotection. Below is a detailed examination of its applications, supported by relevant data tables and case studies.

Hormonal Therapies

This compound is utilized in studies related to hormone replacement therapy (HRT) and its effects on various physiological processes. Research has shown that estrogen plays a critical role in maintaining bone density and cardiovascular health in postmenopausal women. The deuterated form allows for precise tracking of metabolic pathways and pharmacokinetics in clinical studies.

Key Findings:

  • Bone Health: Studies indicate that estrogen replacement can significantly reduce the risk of osteoporosis in postmenopausal women by inhibiting bone resorption .
  • Cardiovascular Benefits: Estrogen has been linked to improved lipid profiles and endothelial function, which are crucial for cardiovascular health .

Cancer Research

In oncology, this compound is investigated for its potential role in modulating cancer cell proliferation and apoptosis. Its effects on estrogen receptor-positive cancers, particularly breast and ovarian cancers, are of significant interest.

Case Study: Ovarian Cancer
A study demonstrated that exogenous 17β-Estradiol accelerates the progression of ovarian cancer in mouse models. The research identified specific gene expressions influenced by estrogen treatment that could serve as biomarkers for tumor progression . The use of deuterated forms like this compound aids in understanding the metabolic pathways involved.

Neuroprotection

Research has highlighted the neuroprotective properties of estrogens, including this compound. Estrogens are known to exert antioxidant effects and promote neuronal survival under oxidative stress conditions.

Key Findings:

  • Oxidative Stress Protection: Studies have shown that 17β-Estradiol can protect lens epithelial cells from hydrogen peroxide-induced oxidative stress through upregulation of superoxide dismutase enzymes . This protective effect is crucial for developing therapies targeting neurodegenerative diseases.

Pharmacokinetics and Metabolism

The incorporation of deuterium into the chemical structure of estrogens enhances their stability and alters their metabolic profile. This modification allows researchers to study the pharmacokinetics of estrogens more accurately.

Data Table: Pharmacokinetic Properties

CompoundHalf-life (hours)Bioavailability (%)Metabolism Pathway
This compound2-4~100Liver (CYP450 enzymes)
17β-Estradiol1-2~30-50Liver (CYP450 enzymes)

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-Methoxy 17β-Estradiol-16,16,17-d3 with other deuterated and non-deuterated estradiol derivatives:

Compound Structural Features Molecular Weight (g/mol) Purity Primary Applications Key References
This compound Methoxy at C4; deuterium at C16,16,17 ~305.4 ≥98% LC-MS internal standard for methoxy-estradiol metabolites
17β-Estradiol-16,16,17-d3 Non-methoxy; deuterium at C16,16,17 275.4 ≥98% Internal standard for 17β-estradiol quantification
2-Hydroxy-17β-Estradiol-16,16,17-d3 Hydroxyl group at C2; deuterium at C16,16,17 ~290.4 ≥98% Quantification of catechol estrogen metabolites (e.g., 2-hydroxyestradiol)
4-Hydroxy-17β-Estradiol-16,16,17-d5 Hydroxyl group at C4; deuterium at C16,16,17 ~307.4 ≥98% Internal standard for 4-hydroxyestradiol in oxidative stress studies
16α-Hydroxy-17β-Estradiol-2,4,17-d3 Hydroxyl at C16α; deuterium at C2,4,17 ~305.4 ≥98% Quantification of 16α-hydroxyestrone derivatives in breast cancer research
Estradiol-17α (non-deuterated) Hydroxyl at C17α (α-orientation); non-deuterated 272.4 N/A Study of stereochemical effects on uterine growth

Key Research Findings

Deuterated vs. Non-Deuterated Analogs: Deuterated analogs (e.g., 17β-Estradiol-16,16,17-d3) exhibit nearly identical chromatographic behavior to their non-deuterated counterparts, ensuring accurate quantification . Methoxy or hydroxy substitutions at C2, C4, or C16 alter polarity, affecting LC-MS retention times and ionization efficiency .

Biological Activity: 4-Methoxy substitution: Reduces estrogen receptor binding affinity compared to hydroxylated estradiols (e.g., 2- or 4-hydroxyestradiol) due to steric hindrance and altered hydrogen bonding . 16α-Hydroxy substitution: Enhances estrogenic potency in certain tissues but may promote carcinogenesis in hormone-sensitive cancers .

Analytical Utility: Deuterated internal standards (e.g., 4-Methoxy 17β-Estradiol-d3) improve precision in quantifying low-abundance estrogens in plasma, serum, and tissue samples . Co-elution studies confirm minimal cross-reactivity between deuterated analogs and endogenous estrogens .

Preparation Methods

Catalytic Hydrogenation with Deuterium Gas

Deuterium gas (D2) replaces hydrogen gas in catalytic hydrogenation steps to introduce deuterium at unsaturated positions. For example, hydrogenation of a Δ16,17 double bond precursor using 10% Pd/C under D2 atmosphere (3.4 atm, 1 h) achieves >90% deuteration at C16 and C17. The reaction proceeds as follows:

Reaction Conditions

ParameterValue
Catalyst10% Pd/C
Pressure3.4 atm D2
SolventEthanol
Temperature25°C
Duration1 hour

This method yields 52–72% of deuterated intermediates, with isotopic purity confirmed via mass spectrometry.

Acid-Catalyzed Hydrogen-Deuterium Exchange

Deuterium incorporation at recalcitrant positions is achieved using acidic deuterated solvents. Treatment of the non-deuterated compound with 10 N DCl in D2O at 0°C induces H-D exchange at acidic α-positions (e.g., C16 and C17). For example:

  • Reaction : 4-Methoxy-17β-estradiol + 10 N DCl → 4-Methoxy-17β-estradiol-16,16,17-d3

  • Yield : 55–67% after 8 hours.

Stereochemical Control at C17

Preserving the β-orientation at C17 is critical for biological relevance. The PMC synthesis employs chiral auxiliaries and resolution techniques:

Chiral Boron Trifluoride Etherate Complexation

BF3-EtOEt forms transient complexes with steroidal diols, enabling separation of α- and β-epimers via crystallization. For example:

  • Step : BF3-EtOEt-mediated complexation of 17α/17β diols in pentane at −5°C.

  • Outcome : 91% enantiomeric excess for the 17β-epimer after recrystallization.

Enzymatic Resolution

Lipase-catalyzed acetylation selectively modifies the 17α-epimer, leaving the desired 17β-epimer unreacted. This method remains underutilized in large-scale synthesis due to cost constraints.

Purification and Analytical Validation

Chromatographic Purification

Multi-step chromatography ensures isotopic and chemical purity:

  • Normal-phase silica gel chromatography : 3.5% ethyl acetate/hexanes removes non-polar impurities.

  • Reverse-phase HPLC : C18 column with methanol/water gradients separates deuterated isomers.

Mass Spectrometric Analysis

LC-MS/MS with electrospray ionization (ESI+) confirms deuterium incorporation:

  • Expected m/z : 315.2 [M+H]+ for C19H21D5O3.

  • Observed m/z : 315.2 ± 0.1 Da (isotopic purity >98%).

Nuclear Magnetic Resonance (NMR)

1H NMR reveals deuterium-induced signal attenuation:

  • C16 and C17 protons : Absence of signals at δ 2.75–2.76 ppm (C16-H) and δ 3.23 ppm (C17-H).

Industrial-Scale Production Challenges

Scaling the synthesis introduces hurdles:

  • Deuterium cost : D2 gas and deuterated solvents contribute >40% of production costs.

  • Catalyst recycling : Pd/C recovery systems reduce expenses but require inert atmosphere handling.

  • Regulatory compliance : Facilities must adhere to deuterium handling guidelines (e.g., OSHA 29 CFR 1910.119).

Q & A

Q. How is the isotopic purity of 4-Methoxy 17β-Estradiol-16,16,17-d3 validated in experimental settings?

Isotopic purity is critical for minimizing interference in mass spectrometry or NMR studies. Methodologically, deuterium incorporation is confirmed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. For example, HRMS can detect isotopic peaks at m/z 275.40 (C₁₈H₂₁D₃O₂) with a characteristic +3 Da shift compared to the non-deuterated analog . NMR analysis of the C-16 and C-17 positions should show absence of proton signals, confirming deuterium enrichment ≥98% .

Q. What precautions are necessary for handling this compound due to its hazardous properties?

This compound is classified as a suspected carcinogen (GHS Category 2) and poses risks to fertility and aquatic ecosystems . Researchers must:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation or skin contact.
  • Store in airtight, light-resistant containers at –20°C to prevent degradation .
  • Dispose of waste via licensed hazardous waste services to comply with EPA and OSHA regulations .

Q. How can solubility challenges of this compound be addressed in cell culture studies?

The compound is sparingly soluble in water but dissolves in organic solvents like DMSO (10 mg/mL) or ethanol (5 mg/mL). For in vitro assays:

  • Prepare stock solutions in DMSO and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity.
  • For animal studies, use vehicles like PEG400 or carboxymethylcellulose (CMC-Na) to enhance bioavailability .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Discrepancies in degradation rates may arise from variations in experimental conditions (e.g., pH, microbial activity). To address this:

  • Standardize test systems using OECD Guidelines 308/309 for aqueous and sediment studies.
  • Employ LC-MS/MS with deuterated internal standards (e.g., 17β-Estradiol-16,16,17-d3) to quantify residual concentrations accurately .
  • Conduct longitudinal studies under controlled light, temperature, and microbial conditions to isolate degradation pathways .

Q. What advanced chromatographic techniques optimize separation of this compound from complex matrices?

For biological or environmental samples:

  • Use magnetic solid-phase extraction (MSPE) with C18-functionalized Fe₃O₄ nanoparticles to isolate the compound from plasma or wastewater .
  • Employ ultra-performance liquid chromatography (UPLC) with a HILIC column (e.g., Acquity BEH) and a gradient of 0.1% formic acid in acetonitrile/water. Retention time: ~6.2 min .
  • Derivatize with BSTFA (1% TMCS) to enhance sensitivity in GC-MS analysis, achieving detection limits <0.1 ng/mL .

Q. How do metabolic pathways of this compound differ from its non-deuterated analog in vivo?

Deuterium labeling slows metabolic oxidation (e.g., CYP450-mediated hydroxylation) due to the kinetic isotope effect (KIE). Key steps:

  • Phase I Metabolism : Compare hepatic microsomal turnover rates using LC-HRMS. Expect reduced formation of 2-hydroxy metabolites in deuterated analogs .
  • Phase II Conjugation : Quantify glucuronide/sulfate metabolites via enzymatic hydrolysis followed by SPE-LC-MS. Deuterated compounds may show delayed excretion profiles .

Q. What strategies mitigate matrix effects when quantifying this compound in environmental samples?

Matrix effects from humic acids or lipids can suppress ionization. Solutions include:

  • Post-column infusion : Identify ion suppression zones and adjust gradient elution to shift retention times.
  • Isotope dilution : Spike samples with ¹³C-labeled analogs to correct for recovery losses .
  • Enhanced sample cleanup : Combine freeze-drying with accelerated solvent extraction (ASE) to remove interferents .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight275.40 g/mol
Solubility in DMSO10 mg/mL
Melting Point178–182°C (decomposes)
LogP (Octanol-Water)3.2 (predicted)

Q. Table 2. Optimized LC-MS Parameters for Detection

ParameterSettingReference
ColumnAcquity UPLC BEH C18 (2.1×50 mm)
Mobile Phase0.1% Formic acid in ACN/H₂O
Flow Rate0.3 mL/min
Ionization ModeESI+
MRM Transition275.40 → 145.10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.